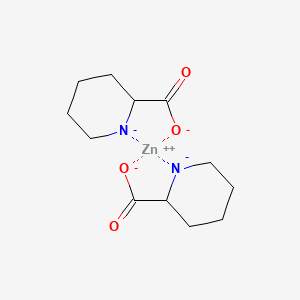
zinc;piperidin-1-ide-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc;piperidin-1-ide-2-carboxilato es un compuesto que combina zinc con un derivado de piperidina. La piperidina es un heterociclo de seis miembros que contiene un átomo de nitrógeno y cinco átomos de carbono.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de zinc;piperidin-1-ide-2-carboxilato típicamente implica la reacción de piperidina con sales de zinc bajo condiciones controladas. Un método común es la reacción de piperidina con acetato de zinc en un solvente orgánico como el etanol. La reacción se lleva a cabo a temperatura ambiente, y el producto se aísla por filtración y recristalización .
Métodos de Producción Industrial
La producción industrial de zinc;piperidin-1-ide-2-carboxilato puede involucrar reacciones a gran escala utilizando métodos similares a los de la síntesis de laboratorio. El proceso se optimiza para obtener mayores rendimientos y pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una calidad constante .
Análisis De Reacciones Químicas
Tipos de Reacciones
Zinc;piperidin-1-ide-2-carboxilato puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar diferentes productos, dependiendo del agente oxidante utilizado.
Reducción: Las reacciones de reducción pueden convertir el compuesto en diferentes derivados.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: El borohidruro de sodio y el hidruro de litio y aluminio son agentes reductores comúnmente utilizados.
Sustitución: Las reacciones de halogenación a menudo utilizan reactivos como bromo o cloro en condiciones controladas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de piperidinona, mientras que las reacciones de sustitución pueden producir varias piperidinas sustituidas .
Aplicaciones Científicas De Investigación
Zinc;piperidin-1-ide-2-carboxilato tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación continúa para explorar su potencial como agente terapéutico en varias enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en reacciones químicas
Mecanismo De Acción
El mecanismo de acción de zinc;piperidin-1-ide-2-carboxilato involucra su interacción con objetivos moleculares específicos. En los sistemas biológicos, puede interactuar con enzimas y receptores, modulando su actividad. Las vías y los objetivos exactos dependen de la aplicación específica y son objeto de investigación continua .
Comparación Con Compuestos Similares
Compuestos Similares
Piperidina: Una estructura de anillo de seis miembros básica con un átomo de nitrógeno.
Piperidinona: Una forma oxidada de piperidina con un grupo carbonilo.
Piperidinas Sustituidas: Derivados de piperidina con varios grupos funcionales unidos
Unicidad
Zinc;piperidin-1-ide-2-carboxilato es único debido a la presencia de zinc, que imparte propiedades químicas y biológicas específicas.
Propiedades
Fórmula molecular |
C12H18N2O4Zn-2 |
|---|---|
Peso molecular |
319.7 g/mol |
Nombre IUPAC |
zinc;piperidin-1-ide-2-carboxylate |
InChI |
InChI=1S/2C6H10NO2.Zn/c2*8-6(9)5-3-1-2-4-7-5;/h2*5H,1-4H2,(H,8,9);/q2*-1;+2/p-2 |
Clave InChI |
XOCYXHGKQICBGS-UHFFFAOYSA-L |
SMILES canónico |
C1CC[N-]C(C1)C(=O)[O-].C1CC[N-]C(C1)C(=O)[O-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-4aH-quinazoline-2,4-dione](/img/structure/B12360352.png)
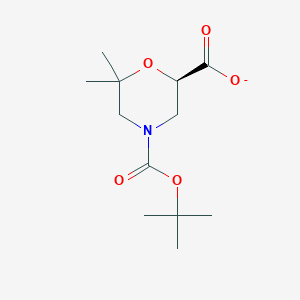
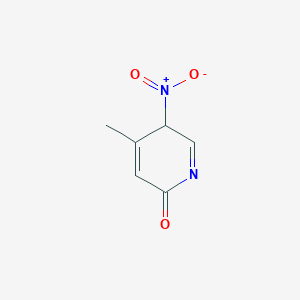
![2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12360366.png)
![2-[(17S,18S)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-20-[2-oxo-2-(2-triphenylphosphaniumylethoxy)ethyl]-18-[3-oxo-3-(2-triphenylphosphaniumylethoxy)propyl]-17,18,21,23-tetrahydroporphyrin-2-carbonyl]oxyethyl-triphenylphosphanium](/img/structure/B12360374.png)

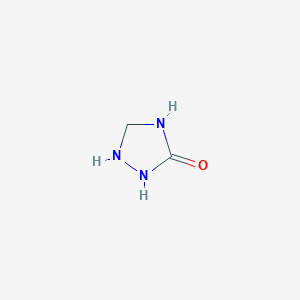
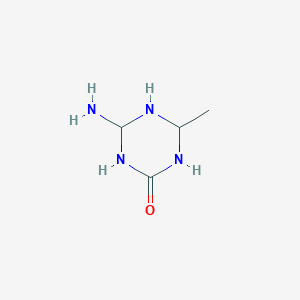


![(7Z,9S,10S,11S,12E,14S,16E,20S,21S,22E,24Z,26E)-31-chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B12360405.png)

![1,2-Pyrrolidinedicarboxylic acid, 2-[(4-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12360413.png)
![2-[(11Z)-6,6,7,8,9,10-hexadeuterio-11-[3-(methylamino)propylidene]benzo[c][1]benzoxepin-2-yl]acetic acid](/img/structure/B12360419.png)
